Unique UPLC-MS/MS Response Range
Celecoxib metabolite M1 (hydroxycelecoxib glucuronide) exhibits a narrower linear response range and distinct lower limit of quantitation compared to its precursor metabolite hydroxycelecoxib (M3), reflecting its unique analytical behavior as a phase II glucuronide conjugate. In a validated UPLC-MS/MS method for simultaneous quantitation of celecoxib and four metabolites in rat blood, M1 demonstrated a linear response range of 2.0–2000 nM, compared to 0.3–20000 nM for hydroxycelecoxib (M3) and 1.2–20000 nM for carboxycelecoxib (M2) [1]. The method employed multiple reactions monitoring (MRM) on an API 5500 Qtrap mass spectrometer following salting-out liquid-liquid extraction, with inter-day and intra-day precision <12% and recoveries >70% for all analytes [1].
| Evidence Dimension | Linear response range in UPLC-MS/MS quantitation method |
|---|---|
| Target Compound Data | 2.0–2000 nM (hydroxycelecoxib glucuronide, M1) |
| Comparator Or Baseline | Hydroxycelecoxib (M3): 0.3–20000 nM; Carboxycelecoxib (M2): 1.2–20000 nM; Celecoxib: 0.3–20000 nM |
| Quantified Difference | M1 has a narrower dynamic range (2000 nM maximum) compared to 20000 nM for M2 and M3; M1 has a higher lower limit of quantitation (2.0 nM) compared to 0.3 nM for M3 |
| Conditions | Rat blood samples extracted by salting-out liquid-liquid extraction; UPLC separation with API 5500 Qtrap MS detection via MRM |
Why This Matters
This distinct analytical response range necessitates compound-specific calibration standards for M1; using M2 or M3 reference materials to quantitate M1 would produce inaccurate results due to differing sensitivity thresholds and linearity limits, compromising the validity of pharmacokinetic studies.
- [1] Ma Y, Gao S, Hu M. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Chromatography B. 2015;1001:202-211. PMID: 26281772. View Source
